molecular formula C12H13F3O3S B8644181 2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane CAS No. 116355-91-0

2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane

Cat. No. B8644181
CAS RN: 116355-91-0
M. Wt: 294.29 g/mol
InChI Key: ZPBYXKGPRMUDKY-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane is a useful research compound. Its molecular formula is C12H13F3O3S and its molecular weight is 294.29 g/mol. The purity is usually 95%.
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properties

CAS RN

116355-91-0

Molecular Formula

C12H13F3O3S

Molecular Weight

294.29 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane

InChI

InChI=1S/C12H13F3O3S/c1-11(8-18-11)10(12(13,14)15)7-19(16,17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

ZPBYXKGPRMUDKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(CS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 1.45 ml (18.7 mmoles) of methanesulfonyl chloride was added under ice cooling to a solution of 3.90 g (12.5 mmoles) of the compound (18) and 6.10 ml (43.8 mmoles) of triethylamine in 25 ml of methylene chloride, and the mixture was stirred for 3.5 hours while the temperature was being returned to room temperature. To the reaction mixture was added 5.60 ml (37.4 mmoles) of 1,8-diazabicyclo[5,4,0]-7-undecene, and the mixture was stirred for 2.5 hours. The reaction mixture was poured into ice-dilute hydrochloric acid, and extracted with ether. The ether extract was washed with saturated aqueous sodium bicarbonate solution and aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (150 g; n-hexane:ethyl acetate=5:1 to 3:1 v/v) to give 3.02 g of the captioned compound (19) as a colorless oil.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

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